molecular formula C13H21N3O2 B4648930 1-(3-Ethoxypropyl)-3-[1-(pyridin-2-yl)ethyl]urea

1-(3-Ethoxypropyl)-3-[1-(pyridin-2-yl)ethyl]urea

Cat. No.: B4648930
M. Wt: 251.32 g/mol
InChI Key: SNZXZYOLZDRFFT-UHFFFAOYSA-N
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Description

1-(3-Ethoxypropyl)-3-[1-(pyridin-2-yl)ethyl]urea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may have unique properties due to the presence of both ethoxypropyl and pyridinyl groups.

Properties

IUPAC Name

1-(3-ethoxypropyl)-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-3-18-10-6-9-15-13(17)16-11(2)12-7-4-5-8-14-12/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZXZYOLZDRFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)NC(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxypropyl)-3-[1-(pyridin-2-yl)ethyl]urea typically involves the reaction of 1-(pyridin-2-yl)ethylamine with 3-ethoxypropyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxypropyl)-3-[1-(pyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxypropyl or pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea compounds.

Scientific Research Applications

1-(3-Ethoxypropyl)-3-[1-(pyridin-2-yl)ethyl]urea may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Possible applications in drug development for targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypropyl)-3-[1-(pyridin-2-yl)ethyl]urea would depend on its specific interactions with molecular targets. Typically, urea derivatives can interact with enzymes or receptors, modulating their activity. The ethoxypropyl and pyridinyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxypropyl)-3-[1-(pyridin-2-yl)ethyl]urea
  • 1-(3-Ethoxypropyl)-3-[1-(pyridin-3-yl)ethyl]urea
  • 1-(3-Ethoxypropyl)-3-[1-(pyridin-2-yl)methyl]urea

Uniqueness

1-(3-Ethoxypropyl)-3-[1-(pyridin-2-yl)ethyl]urea is unique due to the specific combination of ethoxypropyl and pyridinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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